molecular formula C17H14N8 B5538814 N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine

N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine

Cat. No.: B5538814
M. Wt: 330.3 g/mol
InChI Key: VWYQYPAKHCHCLN-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine is a useful research compound. Its molecular formula is C17H14N8 and its molecular weight is 330.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.13414248 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition Potentials for Mild Steel : A study by Louadi et al. (2017) investigated the inhibition performance and mechanism of two tetrakis pyrazole derivatives for the corrosion of mild steel in 1.0 M HCl. The derivatives showed good inhibition efficiency, acting as mixed-type inhibitors with predominantly cathodic behavior. The adsorption of inhibitors on steel surfaces obeyed the Langmuir model, with quantum chemical parameters supporting the experimental findings (Louadi et al., 2017).

Molecular Docking and Biological Activity

  • Antibacterial and Antifungal Studies of Metal Complexes : Sandhya et al. (2022) synthesized 1,3-diphenyl pyrazole terminated ligand and its iron and nickel complexes, assessing their in vitro antimicrobial activities against bacterial and fungal strains. Metal complexes demonstrated higher antimicrobial activity compared to ligands, with molecular docking studies suggesting potential interactions with target proteins (Sandhya et al., 2022).

Synthesis and Characterization of Novel Materials

  • Synthesis of Soluble and Thermally Stable Polyimides : Research by Ghaemy and Alizadeh (2009) on the synthesis of novel polyimides from an unsymmetrical diamine monomer containing a triaryl imidazole pendant group showed that the resulting polyimides exhibited excellent solubility in polar solvents and high thermal stability, indicating potential for advanced material applications (Ghaemy & Alizadeh, 2009).

Mechanism of Action

While the exact mechanism of action is not specified in the retrieved papers, the compound and its derivatives have shown significant antimicrobial therapeutic effect against all microorganisms . This suggests that it could potentially be used in the development of new chemotherapeutic agents.

Future Directions

The compound and its derivatives have shown promising results in antimicrobial therapeutic effect . This suggests that future research could focus on exploring its potential use in the development of new chemotherapeutic agents. Additionally, its potential use as hole transporting material in photoelectric conversion devices such as solar cells presents another avenue for future research .

Properties

IUPAC Name

1-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N8/c18-17-20-22-23-25(17)19-11-14-12-24(15-9-5-2-6-10-15)21-16(14)13-7-3-1-4-8-13/h1-12H,(H2,18,20,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYQYPAKHCHCLN-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NN3C(=NN=N3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/N3C(=NN=N3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.